molecular formula C14H20N2O3 B8430114 Ethyl 2-[5-(morpholin-4-ylmethyl)pyridin-2-yl]acetate

Ethyl 2-[5-(morpholin-4-ylmethyl)pyridin-2-yl]acetate

Cat. No.: B8430114
M. Wt: 264.32 g/mol
InChI Key: QUHYQSQFSDIBRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[5-(morpholin-4-ylmethyl)pyridin-2-yl]acetate is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a morpholine group and an acetic acid ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[5-(morpholin-4-ylmethyl)pyridin-2-yl]acetate typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters, aldehydes, and ammonia.

    Introduction of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by the morpholine moiety.

    Esterification: The final step involves the esterification of the acetic acid moiety with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to increase efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[5-(morpholin-4-ylmethyl)pyridin-2-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where the morpholine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 2-[5-(morpholin-4-ylmethyl)pyridin-2-yl]acetate is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of novel pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the design of enzyme inhibitors and receptor modulators.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated as a lead compound for the development of drugs targeting various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials. It is also employed in the development of catalysts and ligands for various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-[5-(morpholin-4-ylmethyl)pyridin-2-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[5-(morpholin-4-ylmethyl)pyridin-2-yl]acetate is unique due to the presence of the morpholine group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyridine derivatives and contributes to its potential as a lead compound in drug discovery.

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

ethyl 2-[5-(morpholin-4-ylmethyl)pyridin-2-yl]acetate

InChI

InChI=1S/C14H20N2O3/c1-2-19-14(17)9-13-4-3-12(10-15-13)11-16-5-7-18-8-6-16/h3-4,10H,2,5-9,11H2,1H3

InChI Key

QUHYQSQFSDIBRT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC=C(C=C1)CN2CCOCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-(6-Methyl-pyridin-3-ylmethyl)-morpholine (30 g, 156 mmol) and diethylcarbonate (23.96 g, 202.9 mmol) were dissolved in tetrahydrofuran (150 ml) under an inert atmosphere. The solution was cooled to −13° C. and lithium diisopropylamide solution (190.8 ml, 1.8M, 343.3 mmol) added dropwise over 1 hr 45 min. After stirring for an additional 35 min the reaction mixture was added to a cold aqueous solution of ammonium chloride (204.5 ml, 4.58M, 936.2 mmol) at 0° C. The biphasic mixture was warmed to 30° C. and separated. The aqueous layer was extracted twice with toluene (120 ml) and the combined organic layers were concentrated by vacuum distillation to give (5-Morpholin-4-ylmethyl-pyridin-2-yl)-acetic acid ethyl ester as a toluene solution (204 ml) (55.38 g, 92% yield (based on assay of 74.5 w/w %). An aliquot was removed and purified by column chromatography eluting with dichloromethane/methanol (40:1), which gave (5-morpholin-4-ylmethyl-pyridin-2-yl)-acetic acid ethyl ester as a yellow oil. 1H NMR (400 MHz; CDCl3,): δ 8.45 (d, J=1.88 Hz, 1H), 7.65 (dd, J=2.21, 7.93 Hz, 1H), 7.25 (d, J=6.12 Hz, 1H), 4.15 (q, J=7.17, 14.29 Hz, 2H), 3.82 (s, 2H), 3.69 (t, J=4.61, 9.28 Hz, 4H), 3.45 (s, 2H), 2.42 (t, J=4.52, 9.1 Hz, 4H), 1.25 (t, J=7.13, 14.29 Hz, 3H); 13C NMR: (100 MHz, CDCl3): δ 170.7, 153.4, 150.1, 137.4, 131.6, 123.5, 66.9, 61.03, 60.3, 53.5, 43.6, 14.2 ppm; MS (ESI) m/z 265 [M+1]+.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
23.96 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
190.8 mL
Type
reactant
Reaction Step Two
Quantity
204.5 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-(6-Methyl-pyridin-3-ylmethyl)-morpholine (20 g, 104 mmol) and diethylcarbonate (12.4 g, 104 mmol) were dissolved in tetrahydrofuran (100 ml) under an inert atmosphere. The solution was cooled to −13° C. and lithium diisopropylamide solution (144 ml, 1.8M, 259 mmol) added dropwise over 2 hr 45 min. After stirring for an additional 30 min the reaction mixture was added to a cold aqueous solution of ammonium chloride (68.2 ml, 4.58M, 312.1 mmol) at 0° C. The biphasic mixture was warm to 30° C. and separated. The aqueous layer was extracted twice with tetrahydrofuran (80 ml) and the combined organic layers were concentrated under vacuum to give (5-Morpholin-4-ylmethyl-pyridin-2-yl)-acetic acid ethyl ester (27.20 g, 80% yield (based on 80.7 w/w % assay). (The crude product mixture is used in example 8). Characterisation data were in accordance with example 5.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
144 mL
Type
reactant
Reaction Step Two
Quantity
68.2 mL
Type
reactant
Reaction Step Three

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